molecular formula C12H9Cl2N3S B12713396 alpha-(3,4-Dichlorophenyl)-3-pyridazineethanethioamide CAS No. 81102-59-2

alpha-(3,4-Dichlorophenyl)-3-pyridazineethanethioamide

Cat. No.: B12713396
CAS No.: 81102-59-2
M. Wt: 298.2 g/mol
InChI Key: TTZCZTLSFFRMRV-UHFFFAOYSA-N
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Description

Alpha-(3,4-Dichlorophenyl)-3-pyridazineethanethioamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridazine ring substituted with a 3,4-dichlorophenyl group and an ethanethioamide moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-(3,4-Dichlorophenyl)-3-pyridazineethanethioamide typically involves the reaction of 3,4-dichlorophenylhydrazine with pyridazine derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: Alpha-(3,4-Dichlorophenyl)-3-pyridazineethanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Alpha-(3,4-Dichlorophenyl)-3-pyridazineethanethioamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of alpha-(3,4-Dichlorophenyl)-3-pyridazineethanethioamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Properties

CAS No.

81102-59-2

Molecular Formula

C12H9Cl2N3S

Molecular Weight

298.2 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-2-pyridazin-3-ylethanethioamide

InChI

InChI=1S/C12H9Cl2N3S/c13-8-4-3-7(6-9(8)14)11(12(15)18)10-2-1-5-16-17-10/h1-6,11H,(H2,15,18)

InChI Key

TTZCZTLSFFRMRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1)C(C2=CC(=C(C=C2)Cl)Cl)C(=S)N

Origin of Product

United States

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